2-Bromo-5-cyano-N,N-dimethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-cyano-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-13(2)10(14)8-5-7(6-12)3-4-9(8)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNBCUATHUQGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 5 Cyano N,n Dimethylbenzamide
Precursor Synthesis and Functional Group Introduction
The construction of the target molecule necessitates carefully chosen methods for installing the bromine and cyano moieties in the correct positions on the aromatic ring. This generally involves the bromination of a benzamide (B126) precursor followed by the cyanation of the resulting aryl bromide.
The introduction of a bromine atom onto the benzamide ring is achieved via electrophilic aromatic substitution. The N,N-dimethylamide group is a moderately deactivating, ortho-, para-director. Therefore, direct bromination of N,N-dimethylbenzamide would likely yield a mixture of ortho- and para-isomers. For a targeted synthesis of the 2-bromo isomer, a precursor with a directing group that favors this position is often employed.
Common brominating agents for aromatic compounds include N-bromosuccinimide (NBS) and elemental bromine. The choice of reagent and reaction conditions can influence the regioselectivity and efficiency of the reaction. For deactivated aromatic compounds, stronger conditions, such as using NBS in concentrated sulfuric acid, may be required to achieve bromination in good yields. organic-chemistry.org Lewis acid or protic acid catalysts can be used to increase the electrophilicity of the bromine source. organic-chemistry.orgorganic-chemistry.org For example, mandelic acid has been shown to catalyze highly regioselective aromatic bromination with NBS in aqueous conditions at room temperature. organic-chemistry.org
Alternative strategies involve using precursors where other functional groups direct the bromination. For instance, the synthesis of the related compound 2-amino-5-bromo-N,3-dimethylbenzamide has been achieved by brominating 2-amino-N,3-dimethylbenzamide with reagents like liquid bromine or a combination of hydrobromic acid and hydrogen peroxide. google.comgoogle.com The use of expensive N-bromosuccinimide is also a documented method for this transformation. google.com
Table 1: Comparison of Bromination Reagents for Benzamide Precursors
| Reagent/System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| N-Bromosuccinimide (NBS) / H₂SO₄ | Concentrated H₂SO₄, room temp. | Effective for deactivated rings, simple workup. organic-chemistry.org | Requires strongly acidic conditions. |
| N-Bromosuccinimide (NBS) / Mandelic Acid | Aqueous, room temp. | Mild conditions, high regioselectivity. organic-chemistry.org | May not be suitable for all substrates. |
| Liquid Bromine (Br₂) / Acetic Acid | Glacial acetic acid, nitrogen atmosphere, ~45°C. | Cost-effective. | Highly corrosive and hazardous, long reaction times. google.com |
| HBr / H₂O₂ | Aqueous, ~30°C. | Avoids use of liquid bromine, improving safety. google.com | Reaction times can be long (e.g., >24 hours). google.com |
Once a bromo-benzamide precursor is obtained, the next critical step is the introduction of the cyano group. This is typically accomplished by replacing the bromine atom. The primary methods for this transformation are nucleophilic aromatic substitution and, more commonly, transition metal-catalyzed reactions.
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile, in this case, a cyanide salt (e.g., NaCN, KCN), on an aryl halide. Halogen atoms on aromatic rings are generally resistant to nucleophilic displacement unless the ring is activated by strong electron-withdrawing groups. datapdf.com While the amide and bromo groups are electron-withdrawing, SNAr reactions for cyanation of unactivated aryl bromides often require harsh conditions and may not be efficient.
Modern advancements have introduced milder methods to facilitate this transformation. For instance, photoredox catalysis using an acridinium (B8443388) photocatalyst and acetone (B3395972) cyanohydrin as the cyanide source enables the cyanation of alkoxy arenes via a cation radical-accelerated-nucleophilic aromatic substitution (CRA-SNAr) pathway. acs.orgnsf.gov This approach is selective for C-O bond functionalization but demonstrates the principle of using photoredox catalysis to enable SNAr under mild conditions. acs.orgnsf.gov
Transition metal catalysis is the most prevalent and versatile strategy for the cyanation of aryl halides, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. researchgate.net Palladium and copper are the most commonly employed metals for this transformation.
####### 2.1.2.2.1. Palladium-Catalyzed Cyanations
Palladium-catalyzed cyanation is a powerful method for forming aryl nitriles from aryl halides. researchgate.net The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by a cyanide-for-halide exchange and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. researchgate.net
A significant challenge in these reactions is catalyst deactivation by excess cyanide ions, which can poison the palladium catalyst at various stages of the cycle. researchgate.netnih.gov To overcome this, several strategies have been developed:
Use of co-catalysts: Additives like copper and zinc compounds can act as cyanide scavengers, preventing catalyst deactivation. researchgate.net
Less soluble cyanide sources: Using reagents like potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) reduces the concentration of free cyanide in the solution. nih.govnih.govorganic-chemistry.org
Advanced catalyst systems: The use of specific ligands, such as bulky electron-rich phosphines (e.g., t-Bu₃P), and stable pre-catalysts like palladacycles can create highly active and poison-resistant catalytic systems. nih.govacs.org
Recent methods feature low catalyst loadings, mild conditions (70-100°C), and tolerance to a wide range of functional groups, making them highly practical. nih.govacs.org
Table 2: Selected Palladium-Catalyzed Cyanation Systems for Aryl Bromides
| Palladium Source | Ligand | Cyanide Source | Promoter/Additive | Solvent | Temperature |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | (t-Bu)₃P | KCN | Bu₃SnCl or Bu₃SnCN | Acetonitrile (B52724) | 80°C acs.org |
| Palladacycle (P1) | (Not specified) | K₄[Fe(CN)₆]·3H₂O | KOAc | Dioxane/Water | ≤ 100°C nih.gov |
| Pd/C | (None) | KCN | TBABr | Toluene | 100°C organic-chemistry.org |
| Pd(0) Nanoparticles on ZnO | (None) | K₄[Fe(CN)₆] | (None) | DMF/Water | 130°C organic-chemistry.org |
####### 2.1.2.2.2. Copper-Mediated Cyanations
The classic copper-mediated cyanation is known as the Rosenmund-von Braun reaction, which traditionally requires stoichiometric amounts of copper(I) cyanide (CuCN) and high reaction temperatures (150–280°C), particularly for less reactive aryl bromides. acs.org These harsh conditions limit its applicability for substrates with sensitive functional groups and can complicate product purification. acs.orgnih.gov
Modern advancements have led to the development of milder, catalytic versions of this reaction. These methods utilize a catalytic amount of a copper(I) source, such as copper(I) iodide (CuI), in combination with a ligand. nih.govorganic-chemistry.org Inexpensive diamine ligands, like N,N'-dimethylethylenediamine, have been found to be particularly effective. acs.orgnih.gov
A notable development is the copper-catalyzed "domino halogen exchange-cyanation" procedure. acs.orgnih.govorganic-chemistry.org In this process, an aryl bromide is treated with a catalytic amount of CuI, an iodide salt (e.g., KI), a ligand, and a cyanide source (e.g., NaCN). The aryl bromide is first converted in situ to the more reactive aryl iodide, which then undergoes cyanation under milder conditions (e.g., 110°C in toluene). acs.orgorganic-chemistry.org This catalytic approach avoids the use of stoichiometric copper and polar solvents, simplifying product isolation and exhibiting excellent functional group compatibility. acs.orgnih.gov A patent for the synthesis of a related compound, 2-amino-5-cyano-N,3-dimethylbenzamide, utilizes a similar system with CuI, N,N'-dimethylethylenediamine, and NaCN. googleapis.com
Table 3: Comparison of Copper-Mediated Cyanation Methods
| Method | Copper Source | Cyanide Source | Conditions | Key Features |
|---|---|---|---|---|
| Rosenmund-von Braun (Classic) | Stoichiometric CuCN | CuCN | 150-280°C, polar solvents | Harsh conditions, difficult workup, limited functional group tolerance. acs.org |
| Catalytic Domino Halide Exchange | 10 mol% CuI | 1.2 equiv NaCN | 1.0 equiv N,N'-dimethylethylenediamine, 20 mol% KI, Toluene, 110°C. acs.orgnih.govorganic-chemistry.org | Milder conditions, catalytic copper, simplified purification, excellent functional group compatibility. nih.gov |
Transition Metal-Catalyzed Cyanation Reactions
Amide Bond Formation via Coupling Reactions
The formation of the N,N-dimethylamide functional group is a crucial step in the synthesis of 2-Bromo-5-cyano-N,N-dimethylbenzamide. This transformation is typically achieved by coupling a carboxylic acid derivative with dimethylamine (B145610). The direct reaction between a carboxylic acid and an amine to form an amide bond requires high temperatures to remove water, which can be detrimental to the integrity of the substrates. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated". luxembourg-bio.comhepatochem.com
A common and highly effective method involves converting the carboxylic acid, in this case, 2-bromo-5-cyanobenzoic acid, into a more reactive intermediate such as an acyl chloride. This is often accomplished using reagents like thionyl chloride or oxalyl chloride. googleapis.com The resulting acyl chloride is highly electrophilic and reacts readily with dimethylamine (or a solution of it) to form the desired amide bond with high efficiency.
Alternatively, a wide array of coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and amine in a one-pot procedure. hepatochem.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by forming an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.com
Convergent and Linear Synthesis Approaches
A convergent synthesis, while less common for a molecule of this complexity, would involve preparing key fragments of the molecule separately before combining them. In this case, one fragment could be the 2-bromo-5-cyanobenzene ring, and the other could be the N,N-dimethylcarbamoyl group. However, the step-by-step modification of a single aromatic core (linear synthesis) is the more documented and practical approach for this class of compounds.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is paramount to achieving high yields and purity of the final product. Key parameters that are frequently adjusted include the choice of solvent, the catalyst and ligand system (for cross-coupling reactions), and the reaction temperature and pressure.
The choice of solvent significantly impacts reaction outcomes, particularly in the cyanation step, which is often a key transformation in the synthesis. The solubility of reactants and the stability of intermediates are heavily dependent on the solvent medium. For palladium-catalyzed or copper-catalyzed cyanation reactions, polar aprotic solvents are frequently employed. google.comevitachem.com
N,N-dimethylformamide (DMF) is a common solvent for palladium-catalyzed cyanation reactions, often requiring elevated temperatures to proceed efficiently. evitachem.com In copper-catalyzed systems for related molecules, various aromatic hydrocarbons have proven effective. googleapis.com The selection of a suitable solvent is crucial for maximizing yield and minimizing side reactions.
| Reaction Step | Solvent | Typical Conditions | Source |
|---|---|---|---|
| Palladium-Catalyzed Cyanation | N,N-dimethylformamide (DMF) | Elevated temperatures (120-200°C) with a cyanide source like zinc cyanide. | evitachem.com |
| Copper-Catalyzed Cyanation | Chlorobenzene (B131634) | Reflux temperature (~130°C) with a copper(I) catalyst and ligand. | googleapis.com |
| Copper-Catalyzed Cyanation | 1,3,5-trimethylbenzene | Higher reflux temperature (~155°C) for potentially faster reaction rates. | googleapis.com |
| Copper-Catalyzed Cyanation | Acetonitrile | Preferred for its ability to facilitate high yields and purity. | google.com |
The introduction of the cyano group onto the aromatic ring from a bromo-precursor is a critical transformation that relies on transition-metal catalysis. Both palladium and copper-based catalyst systems are utilized. googleapis.comevitachem.com The efficiency and selectivity of these reactions are often dramatically improved by the addition of a specific ligand.
In the synthesis of analogous compounds, copper(I) iodide has been used as a catalyst in conjunction with a diamine ligand, such as N,N'-dimethylethylenediamine. googleapis.com The ligand forms a complex with the copper(I) catalyst, which enhances its reactivity and solubility, leading to higher yields and more favorable reaction rates. googleapis.com Palladium-catalyzed cyanation is another effective method, often employing a palladium catalyst and a cyanide source such as zinc cyanide. evitachem.com
| Transformation | Catalyst | Ligand | Key Findings | Source |
|---|---|---|---|---|
| Bromide to Cyanide | Copper(I) iodide | N,N'-dimethylethylenediamine | The ligand forms a complex with the copper catalyst, enhancing reaction rates and yields. | googleapis.com |
| Bromide to Cyanide | Palladium Catalyst (unspecified) | None specified | Effective method using zinc cyanide as the cyanation agent in DMF. | evitachem.com |
Temperature and pressure are fundamental parameters that control the rate and outcome of chemical reactions. For the synthesis of this compound, particularly the cyanation step, elevated temperatures are typically required to overcome the activation energy barrier.
Reaction temperatures are often in the range of 100°C to 200°C. evitachem.comgoogle.com Specific examples in related syntheses show reactions being heated to reflux, with temperatures reaching approximately 130°C in chlorobenzene and up to 155°C in higher-boiling solvents like 1,3,5-trimethylbenzene. googleapis.com The choice of temperature is a trade-off between reaction speed and the potential for thermal degradation or side-product formation.
Most of these synthetic steps are conventionally carried out at atmospheric pressure. google.com However, the possibility of conducting the reaction under reduced or elevated pressure exists, which can be used to control the boiling point of the solvent or to influence the reaction equilibrium, although this is less commonly reported for this specific synthesis. google.com
| Reaction Step | Parameter | Condition Range | Rationale/Effect | Source |
|---|---|---|---|---|
| Copper/Palladium-Catalyzed Cyanation | Temperature | 100°C to 200°C | Required to achieve a sufficient reaction rate. Higher temperatures can reduce reaction time. | evitachem.comgoogle.com |
| Copper-Catalyzed Cyanation | Temperature | ~130°C to 155°C (Reflux) | Specific reflux temperatures depend on the solvent used (e.g., chlorobenzene vs. trimethylbenzene). | googleapis.com |
| General Synthesis | Pressure | Atmospheric Pressure | Standard and convenient operating condition for these transformations. | google.com |
Chemical Reactivity and Transformation Pathways of 2 Bromo 5 Cyano N,n Dimethylbenzamide
Reactivity of the Bromine Moiety
The bromine atom attached to the aromatic ring is a versatile handle for introducing molecular diversity. Its reactivity is characterized by its ability to participate in both nucleophilic displacement and palladium-catalyzed cross-coupling reactions, making it a focal point for structural modifications.
Nucleophilic Displacements
The bromine atom on the electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr). While direct examples for 2-Bromo-5-cyano-N,N-dimethylbenzamide are not extensively documented in publicly available literature, the reactivity of analogous compounds provides strong evidence for its potential transformations. For instance, a closely related compound, 2-amino-5-bromo-N,3-dimethylbenzamide, undergoes a palladium-catalyzed cyanation, a form of nucleophilic displacement, to yield 2-amino-5-cyano-N,3-dimethylbenzamide. This transformation highlights the lability of the bromine atom and its utility as a leaving group.
Furthermore, studies on similar 2-bromo-N,N-dimethylbenzamide derivatives demonstrate their capacity to undergo substitution reactions with various nucleophiles. For example, 2-Bromo-5-hydroxy-N,N-dimethylbenzamide has been shown to react with sodium methoxide (B1231860) to replace the bromine atom with a methoxy (B1213986) group. It is anticipated that this compound would exhibit similar reactivity with a range of nucleophiles, including amines, alkoxides, and thiolates, under suitable conditions to afford the corresponding substituted benzamides.
Cross-Coupling Reactions for Further Functionalization
The bromine atom of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling significant extension of the molecular framework.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comsemanticscholar.orgsemanticscholar.org This would lead to the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, heteroaryl, or alkyl group. The general mechanism for Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Mizoroki-Heck Reaction: In a Heck reaction, this compound would be coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgarkat-usa.org This reaction results in the formation of a new carbon-carbon bond at the site of the bromine atom, with the concurrent formation of a double bond. nih.govresearchgate.net The reaction typically proceeds with high trans selectivity. organic-chemistry.org
Stille Coupling: This cross-coupling reaction would utilize an organotin reagent as the coupling partner for this compound. The reaction is catalyzed by palladium and allows for the formation of carbon-carbon bonds with a wide range of organic groups, including alkyl, alkenyl, aryl, and alkynyl stannanes.
The following table summarizes the expected outcomes of these cross-coupling reactions:
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-R-5-cyano-N,N-dimethylbenzamide |
| Mizoroki-Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 2-(alkenyl)-5-cyano-N,N-dimethylbenzamide |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | 2-R-5-cyano-N,N-dimethylbenzamide |
Reactivity of the Cyano Group
The cyano (nitrile) group is another key functional handle in this compound, offering several avenues for chemical transformation. It can be reduced to an amine, hydrolyzed to a carboxylic acid, or participate in cycloaddition reactions to form heterocyclic systems.
Reduction to Amines
The reduction of the cyano group to a primary amine is a fundamental transformation in organic synthesis. While specific literature detailing the reduction of this compound is scarce, this conversion is a well-established reaction for aromatic nitriles. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Nickel or H₂/Pd-C), or borane (B79455) complexes. The resulting aminomethyl group can then be used for further derivatization.
Hydrolysis to Carboxylic Acids
The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. This reaction proceeds via an intermediate amide. For this compound, hydrolysis would convert the cyano group at the 5-position into a carboxylic acid, yielding 2-bromo-5-carboxy-N,N-dimethylbenzamide. This transformation is valuable for introducing a carboxylic acid functionality, which can then participate in a variety of subsequent reactions, such as esterification or amidation.
Cycloaddition Reactions
The nitrile functionality can participate as a dipolarophile in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. nih.govresearchgate.net This reaction, often catalyzed by a Lewis acid, would convert the cyano group of this compound into a tetrazole ring. nih.gov Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids. nih.gov
The following table outlines the transformations of the cyano group:
| Reaction Type | Reagents/Conditions (Typical) | Expected Product |
| Reduction | LiAlH₄ or H₂/Catalyst | 2-Bromo-5-(aminomethyl)-N,N-dimethylbenzamide |
| Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Bromo-5-carboxy-N,N-dimethylbenzamide |
| [3+2] Cycloaddition | NaN₃, Lewis Acid | 2-Bromo-5-(1H-tetrazol-5-yl)-N,N-dimethylbenzamide |
Transformations Involving the Amide Functionality
The N,N-dimethylamide group is a key functional handle that can potentially undergo several transformations.
Amide N-C Bond Activation Studies
The activation and subsequent cleavage of the typically robust amide N-C bond is a significant area of research in organic synthesis. For this compound, such studies would be of interest for introducing new functionalities at the carbonyl carbon. Transition-metal catalysis, particularly with palladium or nickel complexes, is a common strategy for achieving N-C bond activation. However, no specific studies employing this compound as a substrate in these reactions have been reported.
A hypothetical study might involve the cross-coupling of this compound with various nucleophiles. The expected data from such a study is presented in the theoretical data table below.
Hypothetical Data Table for Amide N-C Bond Activation
| Entry | Nucleophile | Catalyst System | Solvent | Temp (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene | 110 | 2-Bromo-5-cyanobenzophenone | Not Determined |
| 2 | Aniline | Ni(cod)₂ / IPr | Dioxane | 100 | N-phenyl-2-bromo-5-cyanobenzamide | Not Determined |
Directed Ortho-Metallation Strategies
The N,N-dimethylamide group is a powerful directing group for ortho-metallation, facilitating the deprotonation of the adjacent C-H bond on the aromatic ring. In the case of this compound, this would correspond to the C6 position. This strategy allows for the introduction of an electrophile specifically at this position. The presence of the bromo and cyano groups could influence the efficiency and regioselectivity of this process. To date, no experimental results for directed ortho-metallation of this compound have been published.
A potential research investigation would involve treating the substrate with a strong base followed by quenching with an electrophile. The anticipated outcomes are outlined in the theoretical table.
Hypothetical Data Table for Directed Ortho-Metallation
| Entry | Base | Electrophile | Solvent | Temp (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | n-BuLi/TMEDA | I₂ | THF | -78 | 2-Bromo-5-cyano-6-iodo-N,N-dimethylbenzamide | Not Determined |
| 2 | s-BuLi | (CH₃)₃SiCl | THF | -78 | 2-Bromo-5-cyano-N,N-dimethyl-6-(trimethylsilyl)benzamide | Not Determined |
Aromatic Ring Functionalization and Electrophilic Substitution Investigations
The electronic properties of the bromo, cyano, and N,N-dimethylamido groups on the benzene (B151609) ring will dictate the feasibility and regioselectivity of electrophilic aromatic substitution reactions. The amide group is an ortho, para-director, while the bromo group is also an ortho, para-director, and the cyano group is a meta-director. The interplay of these directing effects, along with their activating or deactivating nature, would make for a complex substitution pattern. There is currently no published research on the electrophilic substitution reactions of this compound.
A systematic study of electrophilic aromatic substitution would provide valuable insights into the reactivity of this polysubstituted aromatic system. Theoretical results of such an investigation are presented below.
Hypothetical Data Table for Electrophilic Aromatic Substitution
| Entry | Reagent | Conditions | Major Product(s) | Yield (%) |
|---|---|---|---|---|
| 1 | HNO₃ / H₂SO₄ | 0 °C | Isomeric mixture of nitro derivatives | Not Determined |
| 2 | Br₂ / FeBr₃ | rt | No reaction anticipated due to deactivation | Not Determined |
Advanced Spectroscopic and Analytical Characterization in Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Bromo-5-cyano-N,N-dimethylbenzamide and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the ¹H NMR spectrum, the aromatic region is of particular interest. The three protons on the benzene (B151609) ring exhibit a distinct splitting pattern due to their coupling with each other. The proton at the C6 position, adjacent to the bromine atom, is expected to appear as a doublet. The proton at the C4 position, situated between the cyano and amide groups, would likely present as a doublet of doublets, while the proton at the C3 position would also be a doublet.
Another key feature is the signal from the N,N-dimethyl groups. Due to restricted rotation around the amide C-N bond, the two methyl groups are often chemically non-equivalent, leading to two distinct singlets in the ¹H NMR spectrum. The integration of these signals confirms the presence of six protons corresponding to the two methyl groups.
¹³C NMR spectroscopy complements the proton data by identifying all carbon environments in the molecule. rsc.org The spectrum would show distinct signals for the amide carbonyl carbon, the cyano carbon, the four substituted aromatic carbons (including the one bonded to bromine), and the two non-equivalent N-methyl carbons. rsc.org Data from related N,N-dimethylbenzamide structures helps in assigning these chemical shifts. rsc.org
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| Aromatic C-H (3,4,6) | ¹H | 7.5 - 8.2 | d, dd |
| N-CH₃ | ¹H | ~2.9, ~3.1 | s, s |
| C=O | ¹³C | ~168 | - |
| Aromatic C-Br, C-CN, C-C=O | ¹³C | 115 - 140 | - |
| C≡N | ¹³C | ~117 | - |
| N-CH₃ | ¹³C | ~35, ~39 | - |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a vital tool for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula. mdpi.com
For this compound, the molecular formula is C₁₀H₉BrN₂O. The presence of bromine is particularly notable in the mass spectrum, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and its corresponding [M+2]⁺ peak, which are separated by two mass units and have nearly equal intensity. This pattern is a definitive signature for a monobrominated compound. mdpi.com
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
|---|---|---|---|
| [M]⁺ | C₁₀H₉⁷⁹BrN₂O | 251.9925 | Within 5 ppm of calculated |
| [M+2]⁺ | C₁₀H₉⁸¹BrN₂O | 253.9905 | Within 5 ppm of calculated |
Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound molecule. This technique is particularly useful for monitoring the progress of a chemical reaction, such as the synthesis of the compound or its subsequent conversion into derivatives.
The IR spectrum of this compound would be dominated by several strong, characteristic absorption bands. The presence of the cyano group (C≡N) is confirmed by a sharp, intense peak in the range of 2220-2240 cm⁻¹. The tertiary amide carbonyl group (C=O) gives rise to a strong absorption band typically between 1630 and 1680 cm⁻¹. mdpi.com The disappearance of a reactant's characteristic peak or the appearance of a product's peak allows for real-time tracking of the reaction's progress. For example, in a reaction where the bromo group is replaced, changes in the aromatic fingerprint region (below 1500 cm⁻¹) could be observed, while the cyano and amide peaks would remain.
| Functional Group | Bond | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |
| Alkyl C-H | C-H stretch | 2850 - 3000 | Medium |
| Nitrile | C≡N stretch | 2220 - 2240 | Strong, Sharp |
| Amide | C=O stretch | 1630 - 1680 | Strong |
| Aromatic | C=C stretch | 1450 - 1600 | Medium-Weak |
| Amide | C-N stretch | 1250 - 1350 | Medium |
Advanced Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby enabling purity assessment and quantitative analysis of reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase HPLC method is typically developed for this purpose. nih.govmdpi.com
The method development involves selecting an appropriate stationary phase, usually a C18 column, and optimizing the mobile phase composition. nih.govnih.gov A gradient elution using a mixture of an aqueous solvent (like water with a formic acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol) is often employed to achieve good separation of components with different polarities. nih.govmdpi.com Detection is commonly performed using a UV detector set at a wavelength where the aromatic compound exhibits strong absorbance. nih.gov By analyzing samples at various time points, the consumption of reactants and the formation of products can be quantified, allowing for precise reaction monitoring. googleapis.com
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase A | Water + 0.1% Formic Acid nih.gov |
| Mobile Phase B | Acetonitrile or Methanol nih.gov |
| Elution | Gradient or Isocratic nih.gov |
| Flow Rate | 1.0 mL/min nih.govmdpi.com |
| Detection | UV Absorbance (e.g., 230-254 nm) |
| Column Temperature | 25 - 40 °C mdpi.comnih.gov |
While this compound itself may have limited volatility for routine Gas Chromatography (GC) analysis, GC coupled with Mass Spectrometry (GC-MS) is an invaluable tool for identifying volatile byproducts that may form during its synthesis. google.comresearchgate.net Side reactions or thermal degradation can produce smaller, more volatile impurities that could be missed by HPLC.
In a typical GC-MS analysis, the sample is injected into a heated port, and the components are separated based on their boiling points and interactions with the GC column (commonly a non-polar column like an Rxi-5MS). nih.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of the byproduct by comparison to spectral libraries. nih.gov This technique is crucial for understanding reaction pathways and optimizing conditions to minimize the formation of unwanted side products. researchgate.net
Computational Chemistry and Theoretical Studies on 2 Bromo 5 Cyano N,n Dimethylbenzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For 2-Bromo-5-cyano-N,N-dimethylbenzamide, DFT calculations, often utilizing basis sets such as B3LYP/6-311G(d,p), provide a detailed understanding of its molecular orbitals and electronic properties.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap | 5.36 |
| Electronegativity (χ) | 4.57 |
| Chemical Hardness (η) | 2.68 |
Note: The values presented are hypothetical and representative of what would be expected from DFT calculations.
Conformational Analysis and Rotational Barriers of the Amide Group
The three-dimensional structure of this compound is crucial for its biological activity and physical properties. Conformational analysis is performed to identify the most stable arrangement of atoms in the molecule. A key feature of this molecule is the N,N-dimethylamide group, which can rotate around the C-N bond.
The rotation of the amide group is subject to a significant energy barrier due to the partial double bond character of the C-N bond, a result of resonance. Computational studies can map the potential energy surface as a function of the dihedral angle of the amide group. These calculations reveal the energy cost associated with rotation away from the planar, most stable conformation. The rotational barrier is a critical factor in determining the molecule's flexibility and how it might bind to a biological target. The presence of bulky substituents on the benzene (B151609) ring can also influence the preferred conformation and the height of the rotational barrier.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its non-covalent interactions. The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule.
For this compound, the MEP surface would highlight distinct regions of positive and negative potential. The electronegative oxygen atom of the carbonyl group and the nitrogen atom of the cyano group create regions of strong negative electrostatic potential (typically colored red or yellow), indicating areas that are susceptible to electrophilic attack and favorable for hydrogen bond acceptance. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit regions of positive electrostatic potential (typically colored blue), which are favorable for nucleophilic attack. This analysis is instrumental in predicting how the molecule will interact with other molecules, such as solvent molecules or biological receptors.
Reaction Mechanism Elucidation via Transition State Calculations
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway and identifying the transition states, chemists can understand the feasibility and kinetics of a particular transformation.
For example, nucleophilic aromatic substitution reactions, where the bromine atom is replaced by another group, can be modeled. Transition state calculations would identify the high-energy intermediate (the Meisenheimer complex) and the activation energy required to reach it. These calculations provide insights into the reaction rate and the influence of the cyano and amide substituents on the regioselectivity and efficiency of the reaction. The computational results can guide the design of synthetic routes and the optimization of reaction conditions.
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their structural features. For a series of analogues of this compound, QSPR models can be developed to predict various physicochemical properties, such as solubility, melting point, or chromatographic retention times.
These models are built by correlating a set of calculated molecular descriptors (e.g., topological, electronic, or steric parameters) with experimentally measured properties. Once a statistically robust model is established, it can be used to predict the properties of new, unsynthesized analogues. This approach is highly valuable in the drug discovery and materials science fields for screening large libraries of virtual compounds and prioritizing candidates for synthesis and testing, thereby saving significant time and resources.
Applications of 2 Bromo 5 Cyano N,n Dimethylbenzamide in Chemical Research
Precursor in Complex Organic Synthesis
The strategic placement of functional groups makes 2-Bromo-5-cyano-N,N-dimethylbenzamide a versatile precursor for the construction of more elaborate molecular architectures, including polycyclic and heterocyclic systems.
Synthesis of Polycyclic Aromatic Compounds
While direct literature detailing the use of this compound in the synthesis of specific polycyclic aromatic compounds is not extensively documented, its structure is ideally suited for such transformations through well-established catalytic methods. The carbon-bromine bond at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of extended aromatic systems.
One of the most powerful methods for this purpose is the Suzuki-Miyaura coupling reaction. In this reaction, the aryl bromide (this compound) is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction would forge a new carbon-carbon bond, creating a biaryl structure. Subsequent intramolecular cyclization or further intermolecular coupling reactions can then be employed to build the final polycyclic framework. The reactivity of related 2-bromobenzamides in palladium-catalyzed direct arylation reactions further supports its potential in synthesizing complex aromatic structures. The N,N-dimethylamide group can also influence the reaction's regioselectivity, making the compound a valuable substrate for developing and understanding these complex transformations.
Table 1: Potential Cross-Coupling Reactions for Polycyclic Synthesis
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product Type |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl, precursor to fused rings |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Et₃N | Substituted Styrene derivative |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-alkyne adduct |
| Buchwald-Hartwig | Amine/Amide | Pd₂(dba)₃, BINAP, NaOt-Bu | Di-aryl amine derivative |
This interactive table outlines common palladium-catalyzed reactions applicable to this compound for elaborating its structure.
Scaffold for Heterocyclic Systems
Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry due to their prevalence in biologically active molecules. nih.govresearchgate.net this compound serves as a valuable starting material for constructing a variety of heterocyclic systems by leveraging the reactivity of its functional groups.
The 2-bromo-N-benzamide substructure is a classic precursor for the synthesis of quinazolinones. For instance, studies on the closely related 2-bromo-N-phenylbenzamide have shown it can undergo Ullmann cross-coupling with cyanamide, catalyzed by copper, to form 2-amino-quinazolin-4(3H)-ones. nycu.edu.tw This suggests a viable pathway where this compound could be modified and cyclized to produce highly functionalized quinazolinone derivatives. Additionally, the amide functionality itself can participate in cyclization reactions. Research on N,N-dimethylbenzamide derivatives has demonstrated their conversion into heterocycles like imidazolines and oxazolines through reactions with reagents such as ethylenediamine (B42938) or 2-aminoethanol. nih.gov
The cyano group adds another layer of synthetic versatility. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, with each new functional group opening pathways to different heterocyclic cores. For example, reduction of the cyano group to an aminomethyl group, followed by intramolecular cyclization with the amide carbonyl, could potentially lead to the formation of benzodiazepine-like structures, which are another important class of heterocycles.
Development of Molecular Probes and Ligands for Chemical Biology Investigations
The structural features of this compound make it an attractive core for designing molecular probes and ligands to explore biological systems. These tools are essential for understanding molecular interactions and for guiding the development of new therapeutic agents.
Investigation of Molecular Interactions and Binding Affinities
A molecule's ability to serve as a probe or ligand depends on its capacity to engage in specific, measurable interactions with a biological target, such as a protein or enzyme. While direct binding studies involving this compound are not prominent in the literature, the properties of its constituent functional groups provide insight into its potential.
The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic region that can interact with a nucleophilic site on a biological macromolecule. This interaction is increasingly recognized as a key factor in ligand binding affinity and specificity. rsc.org Similarly, the nitrogen atom of the cyano group is a potent hydrogen bond acceptor, allowing it to form specific hydrogen bonds within a protein's binding pocket. The N,N-dimethylbenzamide core provides a rigid scaffold that properly orients these interacting groups in three-dimensional space. The biological activity of structurally related compounds, such as 2-amino-5-bromo-N-methylbenzamide, is attributed to their interactions with specific molecular targets like enzymes and receptors, underscoring the potential of this molecular framework. nycu.edu.tw
Scaffold for Structure-Activity Relationship (SAR) Studies in Chemical Biology
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically modifying a molecule's structure to understand how these changes affect its biological activity. researchgate.net this compound is an excellent scaffold for SAR studies due to its multiple, distinct points for chemical modification.
The three primary sites for diversification are the bromine atom, the cyano group, and the N,N-dimethylamide.
The Bromo Group (Position 2): This site can be readily modified using palladium-catalyzed cross-coupling reactions to introduce a wide variety of aryl, heteroaryl, or alkyl groups. This allows researchers to probe how steric bulk, electronics, and hydrophobicity at this position affect binding and activity. Replacing bromine with other halogens (F, Cl, I) can systematically tune the strength of halogen bonding.
The N,N-dimethylamide: The methyl groups on the amide nitrogen can be replaced with other alkyl groups or incorporated into a ring to alter the compound's solubility, conformational flexibility, and steric profile.
SAR studies on other benzamide (B126) derivatives have demonstrated the importance of such modifications. For example, in a series of N-substituted benzamides developed as antitumor agents, the nature of substituents on the phenyl ring was found to be critical for their anti-proliferative activity. nycu.edu.tw
Table 2: Potential Modifications for SAR Studies
| Modification Site | Example Reaction | New Functional Group | Property to Investigate |
| 2-Bromo Position | Suzuki Coupling | Aryl/Heteroaryl | Steric bulk, π-stacking |
| 5-Cyano Position | Acid Hydrolysis | Carboxylic Acid | Hydrogen bonding, charge |
| N,N-dimethylamide | Demethylation/Alkylation | NHR, N(Alkyl)₂ | Solubility, steric hindrance |
This interactive table illustrates how different parts of the this compound molecule can be modified to probe structure-activity relationships.
Role in Methodological Development for Selective Functionalization
The development of new synthetic methods that can selectively modify one functional group in the presence of others is a major goal in organic chemistry. Molecules with multiple reactive sites, like this compound, serve as ideal test substrates for evaluating the selectivity and efficiency of new chemical transformations.
The N,N-dimethylbenzamide group is known to act as a directing group in transition metal-catalyzed C-H activation reactions. Catalysts, such as those based on rhodium or cobalt, can coordinate to the amide oxygen, delivering the metal center to the ortho C-H bond (the C6 position in this case) for functionalization. rsc.orgnih.gov Using this compound as a substrate in such a reaction would be a rigorous test of a new catalyst's ability to selectively activate the C-H bond without reacting with the C-Br bond.
Conversely, the C-Br bond is a well-known handle for cross-coupling reactions. Developing a new catalytic system that can selectively perform a cross-coupling at the C-Br bond while leaving the ortho C-H bond and the cyano group untouched is a significant challenge. Studies on the selective coupling of aryl bromides in the presence of other potentially reactive sites highlight the importance of catalyst and ligand design in achieving such selectivity. nih.gov Therefore, this compound is a valuable tool for chemists developing the next generation of precise and selective synthetic methods, pushing the boundaries of what is possible in complex molecule synthesis.
Industrial Process Chemistry Research and Scale-Up Considerations
The transition of the synthesis of this compound from laboratory-scale discovery to industrial-scale production involves significant research into process chemistry to ensure efficiency, safety, cost-effectiveness, and high purity of the final product. The industrial synthesis route is often designed as a multi-step process, starting from readily available and cost-effective raw materials. Key considerations include the selection of robust chemical transformations, optimization of reaction conditions, and development of effective purification methods.
A plausible and efficient industrial synthetic route involves the preparation of a key intermediate, 2-bromo-5-cyanobenzoic acid, followed by its conversion to the final N,N-dimethylamide product. This approach breaks down the synthesis into manageable stages, allowing for purification and quality control at intermediate points.
Key Synthetic Transformations and Scale-Up Challenges
The primary transformations involved in the industrial synthesis are the formation of the benzoyl chloride intermediate followed by amidation.
Formation of 2-Bromo-5-cyanobenzoyl chloride: The first step in this proposed industrial route is the activation of the carboxylic acid group of 2-bromo-5-cyanobenzoic acid to form the more reactive acyl chloride. This is a common strategy in industrial amide synthesis. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its effectiveness and the fact that the byproducts (HCl and SO₂) are gaseous, which simplifies purification. The reaction is often catalyzed by a small amount of a tertiary amine or N,N-dimethylformamide (DMF).
Scale-Up Considerations: On a large scale, the handling of thionyl chloride requires specialized equipment due to its corrosive nature and reactivity with water. The off-gassing of HCl and SO₂ must be managed through appropriate scrubbing systems. The reaction is typically performed in a non-protic solvent like dichloromethane (B109758) or toluene. Precise temperature control is crucial to prevent side reactions.
Amidation with Dimethylamine (B145610): The resulting 2-bromo-5-cyanobenzoyl chloride is then reacted with dimethylamine to form the final product, this compound. This is a nucleophilic acyl substitution reaction. The reaction is typically carried out at low temperatures to control its exothermic nature. An excess of dimethylamine or the addition of another base is used to neutralize the hydrochloric acid byproduct.
Scale-Up Considerations: The use of gaseous dimethylamine requires a closed reactor system capable of handling pressure. Alternatively, an aqueous solution of dimethylamine can be used, which may necessitate adjustments to the solvent system and work-up procedure. Efficient heat removal is a primary concern during scale-up to maintain a consistent reaction profile and prevent the formation of impurities.
The table below outlines the parameters for these key industrial synthesis steps.
| Step | Transformation | Typical Reagents | Catalyst | Solvent | Key Considerations on Scale-Up |
| 1 | Carboxylic Acid to Acyl Chloride | 2-bromo-5-cyanobenzoic acid, Thionyl chloride (SOCl₂) | Pyridine or DMF (catalytic amount) | Dichloromethane, Toluene | Management of corrosive reagents and gaseous byproducts (HCl, SO₂); temperature control. chemicalbook.com |
| 2 | Acyl Chloride to Amide | 2-bromo-5-cyanobenzoyl chloride, Dimethylamine ((CH₃)₂NH) | None (or excess amine as base) | Dichloromethane, THF | Control of exothermic reaction; handling of gaseous or aqueous dimethylamine; neutralization of HCl byproduct. |
Process Optimization and Purity
For industrial production, achieving high yield and purity is paramount. Research focuses on optimizing various reaction parameters. For instance, in related preparations, cyanation of a bromo-aromatic precursor using copper(I) cyanide often requires high temperatures (160-170 °C) and polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide to proceed efficiently. google.comgoogle.com Palladium-catalyzed cyanation methods are also an alternative. evitachem.com The choice of catalyst, solvent, temperature, and reaction time is critical and is determined through extensive process research to maximize yield and minimize the formation of impurities.
Post-reaction purification is another critical aspect of industrial scale-up. While laboratory preparations might rely on column chromatography, this is often not feasible for large-scale production. Industrial purification methods for this compound would likely involve:
Extraction and Washing: To remove inorganic salts and water-soluble impurities.
Recrystallization: A common and effective method for purifying solid organic compounds. The choice of solvent is crucial for achieving high recovery of the pure product.
Filtration and Drying: The final product is isolated by filtration and dried under vacuum to meet the required specifications.
The purity of the final product and intermediates is typically monitored using techniques like High-Performance Liquid Chromatography (HPLC), which can provide quantitative data on the product and any impurities. google.com Industrial processes aim for high purity (e.g., >98%) to meet the requirements for subsequent applications. achemblock.com
| Cyanation Method | Cyanating Agent | Catalyst/Conditions | Typical Solvent | Advantages | Disadvantages |
| Rosenmund-von Braun Reaction | Copper(I) cyanide (CuCN) | High temperature (160-200°C) | DMF, NMP | Lower cost of reagents. google.comgoogle.com | Harsh reaction conditions; stoichiometric copper waste. |
| Palladium-Catalyzed Cyanation | Zinc cyanide (Zn(CN)₂) | Palladium catalyst (e.g., Pd(PPh₃)₄) | DMF, Acetonitrile (B52724) | Milder conditions; higher functional group tolerance. evitachem.com | Higher cost of catalyst; potential for heavy metal contamination. |
Ultimately, the selected industrial process for this compound would be a balance of factors including the cost of raw materials, the efficiency and yield of the chemical reactions, the capital cost of the necessary equipment, and the environmental impact of the process, including waste generation. google.com
Future Research Directions and Emerging Trends
Sustainable Synthesis Approaches for Functionalized Benzamides
The principles of green chemistry are increasingly guiding the development of synthetic routes for functionalized benzamides. tandfonline.comyoutube.com Future research will likely focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency in the synthesis of 2-Bromo-5-cyano-N,N-dimethylbenzamide and its analogues. tandfonline.comucla.edu
Key areas of development include:
Catalytic Amidation: Moving away from traditional methods that require stoichiometric activating agents, research is focusing on catalytic direct amidation. researchgate.net The use of catalysts like boric acid, which facilitates the dehydrative condensation between carboxylic acids and amines under mild, often solvent-free conditions, represents a more sustainable approach. researchgate.netasianpubs.org
Eco-Friendly Acyl Donors: The use of vinyl esters, such as vinyl benzoate, as acyl donors for N-benzoylation under solvent-free and activation-free conditions is a promising green alternative. tandfonline.com This method avoids harsh chemicals and simplifies product isolation. tandfonline.comtandfonline.com
Greener Cyanation Methods: The introduction of the cyano group is a critical step. Traditional methods often rely on highly toxic cyanide salts. A significant trend is the adoption of less toxic and more stable cyanide sources. nih.gov Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive, has emerged as a robust and safer alternative for palladium-catalyzed and nickel-catalyzed cyanation of aryl bromides. researchgate.netgoogle.comresearchgate.netnih.gov These methods reduce the handling risks associated with alkali metal cyanides and simplify waste disposal. nih.govresearchgate.net
| Transformation | Traditional Method | Sustainable/Emerging Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Amide Formation | Use of SOCl₂ or oxalyl chloride with excess amine | Direct catalytic amidation (e.g., with boric acid) | Avoids hazardous reagents, higher atom economy, milder conditions. ucla.eduresearchgate.net |
| Cyanation | Rosenmund-von Braun reaction (CuCN) or Pd-catalyzed reactions with NaCN/KCN/Zn(CN)₂ | Pd- or Ni-catalyzed reaction with K₄[Fe(CN)₆] | Utilizes a non-toxic, inexpensive, and stable cyanide source. nih.govresearchgate.netnih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms offers a paradigm shift for the production of functionalized benzamides. These technologies provide precise control over reaction parameters, enhance safety, and allow for rapid optimization and library synthesis.
Flow chemistry is particularly advantageous for handling hazardous reagents or performing reactions under high pressure or temperature with greater safety than traditional batch reactors. The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, leading to higher yields and purities. For the synthesis of this compound, multi-step sequences, such as bromination, cyanation, and amidation, could be telescoped into a single continuous process, minimizing manual handling and purification steps.
Automated synthesis platforms, which use robotic systems to perform reactions in parallel, are ideal for exploring the chemical space around the benzamide (B126) scaffold. By systematically varying starting materials and reagents, these systems can rapidly generate libraries of analogues for screening in drug discovery or materials science applications.
Exploration of Novel Reactivity Patterns for the Bromocyano-Benzamide Scaffold
The this compound scaffold contains three distinct functional groups that can be selectively manipulated to create a diverse range of derivatives. While the synthesis of the core structure is established, future research will delve into unlocking novel reactivity patterns.
Cross-Coupling Reactions: The bromine atom at the 2-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions. Beyond established Suzuki-Miyaura couplings, there is significant potential to explore Heck, Sonogashira, Buchwald-Hartwig amination, and C-H activation/functionalization reactions. nih.gov These transformations would allow for the introduction of diverse substituents, including vinyl, alkynyl, aryl, and amino groups, dramatically expanding the chemical diversity accessible from this scaffold.
Modification of the Cyano Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles like tetrazoles or oxadiazoles. mdpi.com Exploring these transformations could yield compounds with entirely new physicochemical and biological properties.
Ring Functionalization: The electron-withdrawing nature of the cyano and amide groups influences the reactivity of the aromatic ring. Future studies could investigate further electrophilic or nucleophilic aromatic substitution reactions to introduce additional functional groups, although the existing substitution pattern makes the ring relatively electron-poor.
Advanced Materials Science Applications (e.g., polymer precursors, optoelectronic materials)
The unique electronic and structural features of the this compound scaffold make it an intriguing candidate for applications in materials science.
Polymer Precursors: The bromo and cyano functionalities offer potential routes for polymerization. The bromine atom can serve as an initiation site for controlled radical polymerization or as a coupling point in polycondensation reactions. The cyano groups could be utilized to create poly(cyano) polymers, which may serve as precursors to specialized carbon materials. researchgate.net
Optoelectronic Materials: Functionalized aromatic amides and related heterocyclic structures (such as benzimidazoles) are being explored for their applications in optoelectronics. researchgate.netmdpi.com The donor-acceptor nature that can be engineered into derivatives of this scaffold is a key design principle for organic light-emitting diodes (OLEDs), sensors, and organic semiconductors. dntb.gov.uaresearchgate.net By strategically modifying the scaffold through cross-coupling reactions, it may be possible to tune the HOMO/LUMO energy levels and create novel materials with desirable photophysical properties for use as emitters or host materials in OLEDs. mdpi.com
Synergistic Computational and Experimental Approaches
The synergy between computational chemistry and experimental synthesis is a powerful trend that will accelerate research on this compound. rsc.org Theoretical methods, particularly Density Functional Theory (DFT), can provide profound insights into the molecule's properties and reactivity, guiding experimental efforts and reducing trial-and-error. bohrium.comneliti.com
Key areas for synergistic studies include:
Reactivity Prediction: DFT calculations can model reaction pathways and transition states, predicting the most likely sites for electrophilic or nucleophilic attack and forecasting the outcomes of novel reactions. researchgate.net Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-poor regions, identifying sites prone to interaction. nih.gov
Property Simulation: Computational tools can predict key electronic and physical properties. Frontier Molecular Orbital (HOMO-LUMO) analysis can estimate the electronic band gap, which is crucial for designing optoelectronic materials. nih.govsci-hub.se Other properties like dipole moment, polarizability, and vibrational spectra can also be simulated and compared with experimental data to confirm structural assignments. researchgate.net
Structure-Property Relationships: By computationally screening a virtual library of derivatives, researchers can establish clear structure-activity and structure-property relationships. tandfonline.comnih.gov For instance, simulations can predict how different substituents introduced via cross-coupling will affect the molecule's conformation and electronic properties, allowing researchers to prioritize the synthesis of the most promising candidates for specific applications. acs.org This combined approach has been used effectively to study the aggregation, reactivity, and electronic properties of other complex aromatic compounds. bath.ac.ukbham.ac.ukbohrium.comresearchgate.net
| Computational Method | Predicted Property/Application | Relevance to Future Research |
|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies, electronic structure. bohrium.comresearchgate.net | Provides foundational data for predicting stability and spectroscopic properties. |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, chemical reactivity, kinetic stability. nih.gov | Guides the design of derivatives for optoelectronic applications by tuning the band gap. |
| Molecular Electrostatic Potential (MEP) | Reactive sites for electrophilic and nucleophilic attack. nih.gov | Predicts the regioselectivity of new reactions on the scaffold. |
| Molecular Docking | Binding interactions with biological targets (e.g., enzymes). researchgate.net | Aids in the rational design of biologically active analogues for pharmaceutical research. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-bromo-5-cyano-N,N-dimethylbenzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between brominated precursors and cyano-containing arylboronic acids. For example, 2-bromo-5-methoxybenzamide derivatives have been synthesized using Buchwald-Hartwig amination ( ). Optimization involves tuning catalysts (e.g., Pd(OAc)₂ with XPhos ligands), solvent selection (DMF or THF), and temperature control (80–120°C). Post-synthetic cyanation may employ CuCN/KCN under reflux conditions.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR : and NMR in deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., bromo and cyano groups). The N,N-dimethylamide protons typically appear as a singlet at δ ~2.9–3.1 ppm ( ).
- X-ray crystallography : Use SHELXL ( ) for structure refinement. For example, related brominated benzamides (e.g., 2-bromo-5-tert-butyl derivatives) have been resolved with R-factors < 0.05 ( ).
- HPLC-MS : C18 columns with acetonitrile/water gradients to assess purity ( ).
Q. How do the bromo and cyano substituents influence the compound’s electronic properties and reactivity?
- Methodology : The electron-withdrawing cyano group increases electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) at the bromo position. Computational studies (DFT) using Gaussian or ORCA can map electrostatic potential surfaces. IR spectroscopy (C≡N stretch ~2200–2250 cm⁻¹) and Hammett parameters quantify electronic effects ( ).
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
- Methodology : Discrepancies may arise from polymorphism or solvent inclusion. Compare single-crystal XRD ( ) with solid-state NMR or PXRD patterns. For example, SHELX refinement ( ) can detect twinning or disorder. If NMR suggests rotational isomers (e.g., restricted amide rotation), variable-temperature NMR (VT-NMR) or NOESY can clarify dynamics ( ).
Q. What strategies mitigate byproduct formation during cyanation or dimethylamide functionalization?
- Methodology :
- Cyanation : Use anhydrous conditions and slow addition of KCN/CuCN to minimize hydrolysis to carboxylic acids. Monitor via TLC (silica, ethyl acetate/hexane).
- Amide formation : Activate carboxylic acid precursors with HATU/DMAP in DCM to reduce esterification side reactions. Purify via flash chromatography (SiO₂, gradient elution) ( ).
Q. How can computational tools predict the compound’s binding affinity for biological targets (e.g., dopamine or serotonin receptors)?
- Methodology : Molecular docking (AutoDock Vina, Glide) using receptor crystal structures (e.g., PDB IDs for D₂ or 5-HT₃ receptors). Pharmacophore modeling identifies critical interactions (e.g., H-bonding with cyano, hydrophobic pockets for bromo substituents). Validate predictions with SPR or radioligand binding assays ( ).
Q. What chromatographic challenges arise in separating this compound from structurally similar analogs?
- Methodology : Reverse-phase HPLC with C18 columns and ion-pair reagents (e.g., 0.1% TFA) to resolve polar impurities. Adjust mobile phase pH (2.5–3.5) to suppress dimethylamide ionization. Retention indices for N,N-dimethylbenzamides deviate significantly from primary amides (Δ ~-80 units), requiring calibration with internal standards ( ).
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation for in vivo studies?
- Methodology : Conduct forced degradation studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
